molecular formula C25H33F3N4O6 B217068 Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone CAS No. 110407-54-0

Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone

Cat. No. B217068
CAS RN: 110407-54-0
M. Wt: 542.5 g/mol
InChI Key: JWABUPSOVGPTKA-KUORQNNRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone, also known as Z-APV-CMK, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action and biochemical and physiological effects.

Mechanism of Action

Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone works by irreversibly binding to the active site of proteases, thereby preventing them from breaking down proteins. This inhibition can lead to the accumulation of specific proteins, which can have both positive and negative effects on cellular processes. The exact mechanism of action of this compound is still being investigated, but it is thought to involve the formation of a covalent bond between the inhibitor and the protease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific protease being inhibited. For example, inhibition of cathepsins has been shown to reduce inflammation and tissue damage in various disease models, while inhibition of caspases has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone is its high potency and specificity for certain proteases. This allows researchers to selectively inhibit specific proteases and study their role in various biological processes. However, this compound also has some limitations, such as its irreversibility, which can make it difficult to study protease activity over time. Additionally, its high potency can also lead to off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone in scientific research. One area of interest is in the development of new protease inhibitors with improved specificity and reversibility. Additionally, this compound could be used in combination with other inhibitors to study the role of multiple proteases in complex biological processes. Finally, this compound could also be used in the development of new therapeutics for various diseases, such as cancer and neurodegenerative disorders.

Synthesis Methods

Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone is synthesized through a multi-step process involving the protection of amino acids and the coupling of different chemical groups. The synthesis typically starts with the protection of the N-terminal amino acid with a benzyl group, followed by the coupling of the remaining amino acids using standard peptide synthesis techniques. The final step involves the deprotection of the benzyl group to yield this compound.

Scientific Research Applications

Benzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone has been widely used in scientific research to investigate its role in various biological processes. One of its primary applications is in the study of proteases, which are enzymes that break down proteins. This compound is a potent inhibitor of several proteases, including cathepsins and caspases, and has been used to study their role in various diseases, such as cancer and neurodegenerative disorders.

properties

CAS RN

110407-54-0

Molecular Formula

C25H33F3N4O6

Molecular Weight

542.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C25H33F3N4O6/c1-14(2)19(20(33)25(26,27)28)32-12-8-11-18(32)23(36)31-22(35)15(3)29-21(34)16(4)30-24(37)38-13-17-9-6-5-7-10-17/h5-7,9-10,14-16,18-19H,8,11-13H2,1-4H3,(H,29,34)(H,30,37)(H,31,35,36)/t15-,16-,18-,19?/m0/s1

InChI Key

JWABUPSOVGPTKA-KUORQNNRSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(C(C)C)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2

SMILES

CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)N1CCCC1C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2

synonyms

enzyloxycarbonylalanyl-alanyl-prolyl-valine-trifluoromethyl ketone
CAAPV
Cbz-Ala-Ala-Pro-ambo-Val-CF3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.